Ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-amino-3-carboxylate with 3-(methoxycarbonyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and catalysis.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of pharmaceuticals.
Methyl 2-aminothiophene-3-carboxylate: A precursor for various thiophene derivatives.
3-(Methoxycarbonyl)thiophene thiourea derivatives: Investigated for their antimicrobial properties.
Uniqueness: Ethyl 2-amino-4-(3-(methoxycarbonyl)phenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design and organic electronics.
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-methoxycarbonylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-15(18)12-11(8-21-13(12)16)9-5-4-6-10(7-9)14(17)19-2/h4-8H,3,16H2,1-2H3 |
InChI Key |
GSFZWPQIUZIVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(=O)OC)N |
Origin of Product |
United States |
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